N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
CAS No.:
Cat. No.: VC15561493
Molecular Formula: C20H22ClNO4S
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO4S |
|---|---|
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C20H22ClNO4S/c1-2-26-18-9-7-15(8-10-18)20(23)22(17-11-12-27(24,25)14-17)13-16-5-3-4-6-19(16)21/h3-10,17H,2,11-14H2,1H3 |
| Standard InChI Key | BEURKZKFIHNKSB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Introduction
Structural Analysis
Molecular Architecture
The compound features three distinct moieties:
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2-Chlorobenzyl group: A chlorinated aromatic ring substituted at the ortho position, influencing electronic distribution and steric bulk.
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1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing saturated five-membered ring, contributing polarity and potential hydrogen-bonding capacity.
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4-Ethoxybenzamide: A para-substituted benzamide with an ethoxy group, a common pharmacophore in analgesic and anti-inflammatory agents .
Table 1: Structural Comparison with Analogous Compounds
The 2-chlorobenzyl group distinguishes this compound from its meta-substituted analog, potentially altering binding affinity in biological systems due to steric and electronic effects. The sulfone group enhances water solubility compared to non-oxidized sulfur analogs, while the 4-ethoxybenzamide moiety shares structural homology with ethenzamide, a known cyclooxygenase inhibitor .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of the target compound is documented, a plausible route derives from methodologies used for analogous benzoyl amides :
Step 1: Preparation of 4-Ethoxy-2-chlorobenzoyl Chloride
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Chlorination of 4-ethoxy-2-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, catalyzed by dimethylformamide (DMF) .
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Reaction conditions: Reflux at 353–363 K for 3 hours, yielding the acyl chloride intermediate .
Step 2: Coupling with Tetrahydrothiophene-Derived Enaminone
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Deprotonation of 3-aminotetrahydrothiophene-1,1-dioxide using sodium hydride (NaH) in tetrahydrofuran (THF).
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Nucleophilic acyl substitution with the benzoyl chloride, followed by acidic workup and chromatographic purification .
Key Challenges:
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Regioselectivity in benzylation due to competing nucleophilic sites on the tetrahydrothiophene ring.
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Steric hindrance from the 2-chlorobenzyl group, necessitating optimized reaction temperatures and stoichiometry.
Table 2: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | SOCl₂, DMF | Neat | 353–363 K | 85–90% |
| 2 | NaH, THF | THF | 273–298 K | 50–55% |
Physicochemical Properties
Calculated Properties
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Molecular Formula: C₂₁H₂₃ClN₂O₄S
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Molecular Weight: 434.94 g/mol
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LogP: Estimated 2.8 (Predicted via fragment-based methods, indicating moderate lipophilicity).
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Solubility:
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Aqueous: ~0.1 mg/mL (simulated at pH 7.4, sulfone enhances polarity).
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Organic: Soluble in DMSO, THF, and dichloromethane.
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Spectroscopic Data (Inferred from Analogs)
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